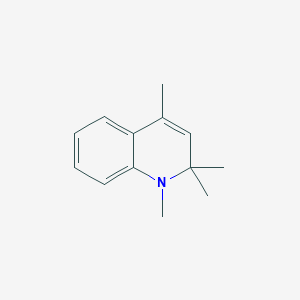

1,2,2,4-tetramethylquinoline

描述

Significance of Quinolines and their Derivatives in Organic and Medicinal Chemistry

Quinoline (B57606), a heterocyclic aromatic organic compound, and its derivatives are of significant interest in the fields of organic and medicinal chemistry. orientjchem.orgchemrj.org These compounds form the backbone of many synthetic drugs and are integral to the development of new therapeutic agents. chemrj.org The versatility of the quinoline scaffold allows for the synthesis of a wide array of derivatives with diverse pharmacological activities. orientjchem.orgfrontiersin.org

Quinolines are recognized as a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity. chemrj.org Their derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties. orientjchem.orgfrontiersin.orgnih.gov This wide range of activity has made quinoline a privileged structure in drug discovery. nih.gov The ability to functionalize the quinoline ring at various positions enables chemists to fine-tune the biological activity of the resulting compounds. frontiersin.org

Overview of 1,2,2,4-Tetramethylquinoline as a Substituted Quinoline Derivative

This compound is a substituted derivative of quinoline. As a member of the quinoline family, it is a subject of interest in chemical research. Its structure is characterized by the presence of four methyl groups attached to the quinoline core. Specifically, it is a dihydroquinoline, meaning its heterocyclic ring contains two adjacent saturated carbon atoms. Some related compounds include 1,2-dihydro-2,2,4-trimethylquinoline and 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline (B1220456). biosynth.comnoaa.gov

Historical Context of Research on this compound

Historically, research on quinoline and its derivatives dates back to the 19th century, with the first isolation from coal tar in 1834. chemrj.org The study of substituted quinolines, including those with multiple methyl groups, has been a continuous area of investigation. For instance, research from the mid-20th century explored the synthesis and reactions of various substituted tetrahydroquinolines, including amino-substituted this compound derivatives. google.com Early studies also investigated the use of quinoline derivatives as antioxidants. Research on related trimethylquinoline derivatives has provided insights into their synthesis and potential applications. noaa.govresearchgate.net

Scope and Objectives of Current Research on this compound

Current research on this compound and its analogs focuses on several key areas. A primary objective is the development of efficient and environmentally friendly synthesis methods. researchgate.net Researchers are also exploring the potential of these compounds in various applications, leveraging their chemical properties. For example, studies have investigated the photophysical and photochemical reactivity of tetramethylquinoline derivatives in different environments, such as micellar solutions. acs.org Furthermore, there is ongoing interest in the biological activities of substituted quinolines, with studies exploring the anticancer and other therapeutic potentials of novel derivatives. acs.orgrsc.org The design of new hybrid molecules incorporating the tetramethylquinoline scaffold is another active area of research. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,2,4-tetramethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-10-9-13(2,3)14(4)12-8-6-5-7-11(10)12/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVDOMYGBPMGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=CC=CC=C12)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554963 | |

| Record name | 1,2,2,4-Tetramethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46255-82-7 | |

| Record name | 1,2,2,4-Tetramethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,2,4 Tetramethylquinoline and Its Precursors

Condensation Reactions in the Synthesis of 1,2,2,4-Tetramethylquinoline Precursors

The primary precursor for this compound is 2,2,4-trimethyl-1,2-dihydroquinoline (B116575). This intermediate is most commonly synthesized through the condensation of aniline (B41778) with acetone (B3395972) or its derivatives. google.com The reaction mechanism involves the initial formation of intermediates which then undergo cyclization under acidic conditions to yield the dihydroquinoline structure. asianpubs.org

Zeolite-Catalyzed Condensation of Aniline with Acetone for 2,2,4-Trimethyl-1,2-Dihydroquinoline Synthesis

The use of heterogeneous catalysts, particularly zeolites, has gained prominence for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline due to benefits like improved efficiency, easier catalyst separation, and reusability. hristov.comresearchgate.nettsijournals.com Zeolites with specific pore structures and acid-base properties have been shown to be effective in catalyzing the condensation of aniline with acetone. researchgate.netogarev-online.ru

The efficiency of the zeolite-catalyzed synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline is highly dependent on the careful optimization of several reaction parameters. Studies have systematically investigated the influence of temperature, the amount of catalyst used, the reaction medium, and the duration of the reaction to maximize product yield.

A patented method using the micro-meso-macroporous zeolite H-Y-MMM highlights a specific set of optimized conditions for this conversion. google.com The reaction is effectively carried out at temperatures ranging from 60–230 °C with a catalyst concentration of 5–20% over a period of 6–23 hours. google.com The optimization of catalyst loading is crucial; for instance, in related syntheses using Cu/zeolite-Y, a specific amount of catalyst (15 mg) was found to be sufficient for the transformation, with higher amounts not significantly improving the yield. nih.gov Similarly, for other zeolite-catalyzed reactions, an optimal catalyst concentration is typically identified, beyond which no significant increase in product yield is observed. tsijournals.com The choice of solvent also plays a role, although solvent-free conditions are often preferred to align with green chemistry principles. hristov.comresearchgate.net

Below is a data table summarizing optimized reaction parameters from a patented method for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline using H-Y-MMM zeolite catalyst. google.com

| Parameter | Optimized Range | Catalyst | Source |

| Temperature | 60–230 °C | H-Y-MMM Zeolite | google.com |

| Catalyst Concentration | 5–20 % | H-Y-MMM Zeolite | google.com |

| Reaction Time | 6–23 hours | H-Y-MMM Zeolite | google.com |

This interactive table provides a summary of optimized conditions for the specified reaction.

Selectivity is a critical aspect of the zeolite-catalyzed condensation of aniline with acetone. The catalyst's structural and acidic properties, particularly its pore architecture and the ratio of Brønsted to Lewis acid sites, significantly influence the product distribution. ogarev-online.rursc.org

A key factor is the porous structure of the aluminosilicate (B74896) catalyst. ogarev-online.ru Research has shown that zeolites with a micro-meso-macroporous structure, such as H-Ymmm, and mesoporous aluminosilicates (ASM) are highly selective towards the formation of 2,2,4-trimethyl-1,2-dihydroquinoline, achieving selectivity up to 68% at 100% aniline conversion. ogarev-online.ru In contrast, zeolites with a purely microporous structure tend to favor the formation of the intermediate N-phenyl-2-propanimine, with selectivity for this byproduct reaching up to 91%. ogarev-online.ru The larger pores of hierarchical zeolites are more favorable for the formation of bulkier quinoline (B57606) molecules. rsc.orgrsc.org The location of aluminum atoms within the zeolite framework is fundamental to its activity, and the external surface of zeolite particles can play a significant role in reactions involving molecules that cannot penetrate the smaller internal channels. nih.gov

The type and concentration of acid sites are also pivotal. The total yield of quinolines has been found to be positively related to the relative content of Lewis acid sites on the catalyst. rsc.org Modifying zeolites, for example by introducing transition metal ions like Zn²⁺, can enhance the concentration of Lewis acid sites and significantly improve both the conversion of aniline and the selectivity towards quinoline products. rsc.orgrsc.org

Acid-Catalyzed Condensation Routes

Beyond zeolites, a variety of other acidic catalysts are employed for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and acetone. These range from homogeneous mineral acids to solid acid catalysts. google.com

Commonly used catalysts include:

Brønsted acids such as p-toluenesulfonic acid, benzenesulfonic acid, and hydrochloric acid. google.comgoogle.com

Lewis acids like zinc triflate and a combination of hydrogen fluoride (B91410) and boron trifluoride (HF/BF₃). google.comgoogle.com The HF/BF₃ system, in particular, has been shown to produce the monomer in high yield. google.com

Heterogeneous solid acids , which offer the advantage of easy separation from the reaction mixture. hristov.comresearchgate.net Examples include polyhedral oligomeric silsesquioxane functionalized with sulfonic acid groups (POSS-SO₃H) and metal-modified 12-tungstophosphoric acid supported on γ-Al₂O₃. hristov.com

The choice of catalyst can influence the reaction pathway and the final product composition, which is often a mixture of the 2,2,4-trimethyl-1,2-dihydroquinoline monomer and its oligomers (dimers, trimers, and tetramers). asianpubs.orggoogle.com

| Catalyst Type | Specific Examples | Source(s) |

| Homogeneous Brønsted Acids | p-Toluenesulfonic acid, Benzenesulfonic acid, Hydrochloric acid | google.comgoogle.com |

| Homogeneous Lewis Acids | Zinc triflate, Hydrogen fluoride/Boron trifluoride (HF/BF₃) | google.comgoogle.com |

| Heterogeneous Solid Acids | POSS-SO₃H, Zn²⁺/Sn²⁺/Cu²⁺-exchanged tungstophosphoric acid on γ-Al₂O₃ | hristov.com |

This interactive table summarizes various acid catalysts used in the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.

Microwave-Assisted Condensation Techniques for this compound Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering benefits such as significantly reduced reaction times, enhanced reaction rates, and improved yields compared to conventional heating methods. asianpubs.orgresearchgate.netmdpi.com This technology is considered an environmentally friendly approach to synthesis. researchgate.net In the context of quinoline synthesis, microwave irradiation can accelerate the condensation-dehydrogenation sequence, shortening reaction times from hours to mere minutes. For instance, a one-pot synthesis of 2,4-dichloroquinolines from anilines was achieved in just 50 seconds under microwave irradiation at 600 W. asianpubs.org While specific literature detailing the microwave-assisted synthesis of this compound is limited, the principles have been successfully applied to the synthesis of various quinoline and tetrahydroisoquinoline derivatives, demonstrating the technique's applicability. asianpubs.orgshd-pub.org.rs

Cyclization Strategies for Quinoline Scaffold Construction

The construction of the core quinoline ring system is achieved through several named cyclization reactions. These methods are fundamental to the synthesis of a wide array of quinoline derivatives, including the precursors to this compound. researchgate.net

The most relevant methods for synthesizing 1,2-quinoline derivatives from aniline and carbonyl compounds are based on the Skraup reaction and its modifications, such as the Doebner-von Miller reaction . hristov.comresearchgate.net The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and acetone is a classic example of a Doebner-von Miller reaction, which is a variation of the Skraup synthesis. hristov.com This process involves the acid-catalyzed reaction of an aniline with α,β-unsaturated carbonyl compounds, which are formed in-situ from the self-condensation of acetone. asianpubs.orghristov.com Other important cyclization strategies for building the quinoline scaffold include the Combes, Knorr, and Friedlander syntheses. researchgate.net

Friedländer Synthesis with Modified Substrates for Tetramethylquinoline Derivatives

The Friedländer synthesis is a fundamental and widely utilized method for constructing quinoline rings. wikipedia.orgjk-sci.com It involves the condensation reaction between an aromatic ortho-aminoaryl ketone or aldehyde and a carbonyl compound containing an activated α-methylene group, followed by a cyclodehydration step. academie-sciences.fr This reaction can be catalyzed by either acids or bases and is valued for its operational simplicity and the accessibility of its starting materials. jk-sci.com

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition between the 2-amino substituted carbonyl compound and the second carbonyl component to form an aldol adduct. This intermediate then undergoes elimination to form an unsaturated carbonyl compound, which subsequently cyclizes via imine formation to yield the quinoline ring. wikipedia.org An alternative pathway begins with the formation of a Schiff base between the reactants, followed by an intramolecular aldol-type condensation and subsequent elimination to afford the final quinoline product. wikipedia.org

To generate tetramethylquinoline derivatives, appropriately substituted precursors are required. For instance, the reaction of a 2-aminoacetophenone (B1585202) derivative with a ketone like acetone, or a related carbonyl compound under Friedländer conditions, can lead to the formation of the polysubstituted quinoline core. The reaction's scope can be expanded by using various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids, to improve yields and reaction conditions. wikipedia.orgorganic-chemistry.org

Vilsmeier Reaction and Subsequent Cyclization for Functionalized Dihydroquinolines

The Vilsmeier-Haack reaction is a powerful tool for the formylation of reactive aromatic and heteroaromatic compounds. ijpcbs.com It utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto an activated ring system. ijpcbs.comrsc.org This reaction is instrumental in the synthesis of functionalized quinoline precursors.

A key example of the Vilsmeier-Haack reaction's utility is the synthesis of 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde (B1317023). nih.govpreprints.org The formylation of 1,2,2,4-tetramethyl-1,2-dihydroquinoline, which possesses an activated benzene (B151609) ring, proceeds selectively to yield the 6-carbaldehyde as the primary product. nih.govpreprints.org This aldehyde group is highly reactive and serves as a versatile handle for further synthetic transformations, enabling the creation of more complex heterocyclic systems like coumarins and pyranoquinolones. nih.gov The reaction of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with various methylene-active compounds, for instance, leads to the formation of 3-substituted coumarins containing a dihydroquinoline moiety. nih.govpreprints.org

The mechanism of the Vilsmeier-Haack reaction involves an electrophilic aromatic substitution. ijpcbs.com First, the Vilsmeier reagent, a chloromethyleniminium salt, is formed from the reaction of DMF and POCl₃. rsc.org This electrophilic species then attacks the electron-rich quinoline ring, typically at a position activated by electron-donating groups. chemijournal.com This leads to the formation of an iminium species as an intermediate. ijpcbs.com Subsequent hydrolysis of this iminium salt liberates the aldehyde group, completing the formylation process. chemijournal.com The reaction provides an efficient and mild method for introducing formyl groups, which are valuable synthetic intermediates. ijpcbs.com

Domino Reactions in the Synthesis of Tetrahydroquinolines

Domino reactions, also known as tandem or cascade reactions, have emerged as a highly efficient strategy for the synthesis of complex molecular frameworks like tetrahydroquinolines from simple starting materials in a single operation. mdpi.com These processes involve multiple bond-forming events occurring sequentially without the need to isolate intermediates, thereby enhancing synthetic efficiency. mdpi.com

One prominent example is the domino Povarov reaction, an imino Diels-Alder reaction, which can be used to construct polysubstituted 1,2,3,4-tetrahydroquinolines. beilstein-journals.orgbeilstein-journals.org This reaction can be carried out as a three-component reaction involving an arylamine, an aromatic aldehyde, and an alkene (like methyl propiolate), often catalyzed by an acid such as p-toluenesulfonic acid. beilstein-journals.org The reaction proceeds through the in situ formation of an imine and a β-enamino ester, which then undergo a [4+2] cycloaddition to furnish the tetrahydroquinoline scaffold. beilstein-journals.org Other variations of domino reactions for synthesizing tetrahydroquinolines include processes initiated by the reduction of a nitro group followed by cyclization and further reduction, and sequences terminated by S_NAr reactions. mdpi.com These methods provide a powerful and versatile approach to access the tetrahydroquinoline core. acs.orgthieme-connect.com

Reduction and Dehydrogenation Strategies for this compound

The interconversion between quinolines, dihydroquinolines, and tetrahydroquinolines is a critical aspect of their chemistry. Reduction strategies, particularly catalytic hydrogenation, are employed to saturate the heterocyclic ring system.

Catalytic Hydrogenation of Substituted Quinolines to Tetrahydroquinolines

Catalytic hydrogenation is a primary method for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines. researchgate.netnih.gov This transformation is significant as the tetrahydroquinoline moiety is present in a wide array of pharmacologically active compounds. researchgate.net The reaction typically involves treating the quinoline substrate with hydrogen gas (H₂) in the presence of a metal catalyst. nih.gov

A variety of catalysts have been developed for this purpose. Palladium supported on nitrogen-doped carbon (Pd/CN) has shown high activity and selectivity for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under relatively mild conditions (e.g., 50 °C and 20 bar H₂). researchgate.net Similarly, platinum sub-nanoparticles supported on TiO₂ can catalyze the hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline (B108954) with high yields, even at room temperature. rsc.org In some cases, the pyridine (B92270) ring of the quinoline system is preferentially reduced. dicp.ac.cn However, specific catalysts, such as certain ruthenium-PhTRAP complexes, have been developed to achieve the selective hydrogenation of the carbocyclic ring, yielding 5,6,7,8-tetrahydroquinolines. dicp.ac.cn Transfer hydrogenation, using hydrogen donors like benzyl (B1604629) alcohol or isopropanol (B130326) instead of molecular hydrogen, also provides an effective route to tetrahydroquinolines under mild conditions. nih.govacs.org

Dehydrogenation of Dihydroquinoline Precursors to this compound

The synthesis of this compound can be achieved through the dehydrogenation, or aromatization, of its corresponding dihydro- and tetrahydroquinoline precursors. The direct precursor, 1,2-dihydro-2,2,4-trimethylquinoline, is commonly synthesized by the condensation of aniline with acetone. google.com The subsequent dehydrogenation is a critical step to form the fully aromatic quinoline ring system. While various methods exist for the dehydrogenation of N-heterocycles, photocatalytic approaches have gained attention for their mild and environmentally friendly conditions.

For instance, the dehydrogenation of 1,2,3,4-tetrahydroisoquinoline, a related N-heterocycle, has been successfully demonstrated using different photocatalysts under visible light irradiation and an air atmosphere. researchgate.net Catalysts such as ZnIn2S4 have shown promise in these transformations. researchgate.net This type of reaction typically involves the photo-oxidation of the substrate, leading to the formation of the more stable aromatic product. researchgate.netnih.gov Although specific studies on the dehydrogenation of 1,2,2,4-tetramethyldihydroquinoline are not extensively detailed, the principles of photocatalytic dehydrogenation of similar structures provide a viable synthetic route. researchgate.net

Metal-Catalyzed Synthetic Approaches

Metal catalysis is a cornerstone in the synthesis of quinoline and tetrahydroquinoline scaffolds, offering high efficiency and selectivity. Palladium and titanium are among the key transition metals employed in these transformations.

Titanium-Catalyzed Hydroaminoalkylation and Buchwald–Hartwig Amination for Tetrahydroquinolines

A robust, two-step procedure for synthesizing 1,2,3,4-tetrahydroquinolines involves an initial titanium-catalyzed hydroaminoalkylation followed by a palladium-catalyzed intramolecular Buchwald–Hartwig amination. researchgate.net This method provides a direct route to the tetrahydroquinoline core, which is the saturated backbone of the target compound.

The first step, intermolecular hydroaminoalkylation, is an atom-economical process that adds an amine across a carbon-carbon double bond. nih.gov Titanium catalysts, such as those based on aminopyridinato ligands, are particularly effective for this transformation. nih.govresearchgate.net For example, reacting an ortho-halosubstituted styrene (B11656) with an N-alkylaniline in the presence of a titanium complex can selectively produce the desired linear hydroaminoalkylation product. researchgate.net The choice of catalyst is crucial for controlling the regioselectivity of the addition. researchgate.netresearchgate.net

The second step is the intramolecular cyclization of the resulting amino-aryl halide via a Buchwald–Hartwig amination. researchgate.netrsc.org This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. ias.ac.inrsc.org The use of sterically demanding phosphine (B1218219) ligands is often essential for achieving high yields in these coupling reactions. ias.ac.in This sequential approach allows for the efficient construction of the tetrahydroquinoline ring system from simple, readily available starting materials. researchgate.netrsc.org

Table 1: Two-Step Synthesis of Tetrahydroquinolines

| Step | Reaction Type | Catalyst System | Key Features |

|---|---|---|---|

| 1 | Intermolecular Hydroaminoalkylation | Titanium complexes (e.g., 2,6-bis(phenylamino)pyridinato titanium) | Atom-economical, regioselective addition of an amine to an alkene. researchgate.netnih.gov |

| 2 | Intramolecular Buchwald–Hartwig Amination | Palladium catalyst with phosphine ligands (e.g., Johnphos, DTBNpP) | Efficient C-N bond formation to create the heterocyclic ring. researchgate.netias.ac.in |

Palladium-Catalyzed C-H Functionalization in Quinoline Synthesis

Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the synthesis of quinolines, avoiding the need for pre-functionalized starting materials. mdpi.com These methods involve the direct coupling of C-H bonds, offering a more atom- and step-economical approach. rsc.org

One such method is the palladium(II)-catalyzed intramolecular C-H alkenylation, where an appropriately substituted aniline undergoes cyclization to form a 1,2-dihydroquinoline (B8789712) or, with further oxidation, a fully aromatic quinoline. mdpi.com The reaction conditions, such as the solvent and additives, can be tuned to selectively yield either the dihydroquinoline or the quinoline product. mdpi.com

Another significant advancement is the C-H arylation of quinoline N-oxides. nih.gov While many palladium-catalyzed methods favor functionalization at the C2 position of the quinoline ring, specific conditions have been developed to achieve high selectivity at the C8 position. nih.govmdpi.com These reactions typically proceed via a cyclopalladation pathway, and factors like solvent, ligands, and the nature of the N-oxide substrate play a crucial role in determining the site selectivity. nih.gov Such C-H functionalization strategies offer a versatile and efficient means to construct complex, substituted quinoline frameworks. rsc.orgmdpi.com

Emerging Trends and Optimization Strategies in this compound Synthesis

Modern organic synthesis is increasingly focused on developing more sustainable and efficient methodologies. The application of organocatalysis and photoredox catalysis, along with systematic optimization techniques like Design of Experiments (DoE), represents the forefront of this evolution in quinoline synthesis.

Application of Organocatalysts and Photoredox Catalysis

Organocatalysis and photoredox catalysis offer green alternatives to traditional metal-catalyzed reactions, often proceeding under mild conditions without the need for toxic heavy metals. researchgate.netnih.gov

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.gov In quinoline synthesis, organocatalysts like chiral phosphoric acids have been employed in atroposelective Friedländer heteroannulation reactions to produce axially chiral quinolines with high enantioselectivity. acs.org Other organocatalyzed approaches include domino or cascade reactions that allow for the construction of highly functionalized quinoline cores from simple precursors in a single pot. acs.orgchemrxiv.org

Photoredox catalysis uses visible light to initiate chemical reactions via single-electron transfer (SET) pathways. acs.orgmdpi.com This strategy has been successfully applied to quinoline synthesis in various ways. For example, ruthenium or iridium-based photocatalysts can mediate intramolecular cyclizations to form complex quinoline-annulated structures. acs.orgnih.gov Metal-free photoredox systems have also been developed, further enhancing the sustainability of these methods. nih.govmdpi.com These light-induced reactions often exhibit broad functional group tolerance and can be performed at room temperature. nih.govacs.org

Design of Experiments (DoE) for Synthetic Optimization

Design of Experiments (DoE) is a powerful statistical methodology used to optimize reaction conditions efficiently. mt.commt.com Instead of the traditional "one variable at a time" (OVAT) approach, DoE allows for the simultaneous variation of multiple factors (e.g., temperature, concentration, catalyst loading, solvent) to map the "reaction space". acs.orgrsc.org This systematic approach provides a deeper understanding of the interplay between different parameters and identifies the optimal conditions with significantly fewer experiments. mt.com

In the context of synthesizing this compound, DoE could be applied to optimize any of the synthetic steps. For example, in the palladium-catalyzed C-H functionalization, a DoE study could be designed to maximize the yield and regioselectivity.

Table 2: Hypothetical DoE Factors for Quinoline Synthesis Optimization

| Factor (Variable) | Low Level (-) | High Level (+) |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Catalyst Loading (mol%) | 1 | 5 |

| Ligand Concentration (mol%) | 1.2 | 6 |

| Reaction Time (hours) | 12 | 24 |

By running a set of experiments that covers the combinations of these high and low levels, a statistical model can be built. mt.com This model, often visualized using Response Surface Methodology (RSM), can predict the optimal conditions to maximize the desired response (e.g., product yield) and minimize undesired outcomes (e.g., impurity formation). mt.comacs.org This leads to shorter development cycles and more robust and well-understood chemical processes. mt.com

Green Chemistry Principles in this compound Production

The synthesis of quinoline derivatives, including this compound, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. Classic named reactions such as the Skraup, Doebner-von Miller, and Combes syntheses, while foundational, frequently utilize strong acids like sulfuric acid, high temperatures, and toxic oxidizing agents, leading to low atom economy and challenging purification processes. benthamdirect.comrsc.orgjocpr.comtandfonline.com In response to growing environmental concerns, the principles of green chemistry are being increasingly applied to the production of quinolines, aiming to develop more sustainable and efficient synthetic routes. acs.orgresearchgate.net These modern approaches focus on minimizing waste, reducing energy consumption, and utilizing safer, often renewable, materials. benthamdirect.commdpi.com

The core of greening the synthesis of the this compound scaffold lies in several key strategies: the development of reusable and benign catalysts, the use of alternative and safer reaction media (including solvent-free conditions), and the implementation of energy-efficient technologies like microwave-assisted synthesis. benthamdirect.comacs.orgresearchgate.net

Reusable and Eco-Friendly Catalysis

A pivotal aspect of green chemistry is the replacement of stoichiometric reagents and corrosive acid catalysts with more environmentally benign and, ideally, recyclable catalytic systems. In the context of quinoline synthesis, significant progress has been made using heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost.

One notable example is the synthesis of a diamino derivative of tetramethylquinoline using a magnetically separable catalyst. researchgate.net Researchers have developed a system where a copper complex is supported on FeNi₃ magnetic nanoparticles, which efficiently catalyzes the formation of tetramethylquinoline-2,4-diamine. researchgate.netrsc.org The catalyst can be recovered using an external magnet and reused multiple times with only a minor loss in activity, demonstrating its robustness. researchgate.net This approach avoids the difficult and waste-generating removal of dissolved catalysts from the product.

Other heterogeneous catalysts have also proven effective for quinoline synthesis and are applicable to the production of tetramethylquinoline precursors. These include:

Zeolites: Microporous aluminosilicate minerals like ZSM-11 and H-Y-MMM have been employed as solid acid catalysts for the condensation reactions that form the quinoline ring. nih.govgoogle.com Their well-defined pore structures can enhance selectivity, and they are easily filtered and can be regenerated for reuse. nih.gov

Solid Acids: Catalysts like phosphomolybdic acid and iron(III) triflate have been used to promote quinoline synthesis under greener conditions. tandfonline.comrsc.org Iron(III) triflate, for instance, has been used in catalytic amounts (5 mol%) for one-pot, solvent-free syntheses with short reaction times and has been shown to be recyclable. rsc.org

Nanoparticles: Copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been demonstrated as a magnetically recoverable and reusable catalyst for quinoline synthesis in aqueous media, further enhancing the environmental profile of the process. rsc.org

Comparison of Reusable Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Key Advantages | Reusability | Source |

|---|---|---|---|---|

| FeNi₃/KCC-1/APTPOSS/Cu(II) Complex | Synthesis of tetramethylquinoline-2,4-diamine | Magnetically separable, robust, high efficiency | Recovered by magnet, minor loss of activity | researchgate.net |

| Magnetite Nanoparticle-Supported Ionic Liquid | Friedlander Synthesis | Solvent-free, easy magnetic separation | Reusable for multiple cycles | tandfonline.com |

| Zinc Triflate (Zn(OTf)₂) | Friedlander Annulation | Solvent-free, microwave-assisted, efficient | Recoverable and reusable | nih.gov |

| ZSM-11 Zeolite | Imidazole Synthesis (Principle applicable to Quinolines) | Solvent-free, low catalyst loading, clean reaction | Recycled for at least five runs without significant loss of activity | nih.gov |

| Iron(III) Triflate (Fe(OTf)₃) | One-pot C-H activation/C-C bond formation | Solvent-free, low energy consumption, short reaction time | Easily recovered and reused with little loss of activity | rsc.org |

Solvent-Free Synthesis and Alternative Reaction Media

Traditional organic synthesis often relies on large volumes of volatile and often toxic organic solvents, which contribute significantly to chemical waste. Green chemistry seeks to eliminate or replace these with safer alternatives. For quinoline synthesis, two major green approaches have emerged: performing reactions without any solvent or using benign solvents like water.

Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, lower cost, operational simplicity, and often, faster reaction rates. Several protocols for the synthesis of quinolines have been developed under solvent-free conditions, frequently coupled with microwave irradiation or the use of solid catalysts. jocpr.comtandfonline.comcore.ac.ukresearchgate.net For example, the Friedlander synthesis has been effectively carried out by reacting a 2-aminoaryl ketone with a carbonyl compound in the presence of zinc triflate under solvent-free conditions, leading to high yields of the desired quinoline. nih.gov Similarly, caesium iodide has been used as an efficient catalyst for the solvent-free synthesis of a series of quinoline derivatives. researchgate.net

When a solvent is necessary, water is an ideal choice due to its non-toxicity, non-flammability, and abundance. While organic reagents often have low solubility in water, the use of phase-transfer catalysts or micellar media can overcome this limitation. tandfonline.com The synthesis of quinolines has been successfully demonstrated in aqueous media using catalysts like CuFe₂O₄ nanoparticles, which combines the benefits of a green solvent with a reusable catalyst. rsc.org

Solvent Conditions in Green Quinoline Synthesis

| Reaction | Solvent System | Catalyst | Key Green Advantage | Source |

|---|---|---|---|---|

| Friedlander Synthesis | Solvent-free | Zinc Triflate (Zn(OTf)₂) | Eliminates solvent waste, high efficiency | nih.gov |

| Condensation of 2-aminoacetophenone with ketones | Solvent-free | Caesium Iodide (CsI) | Clean reaction, simple methodology, no solvent | researchgate.net |

| Friedlander Synthesis | Solvent-free | Magnetite Nanoparticle-Supported Ionic Liquid | Avoids volatile organic solvents, catalyst is reusable | tandfonline.com |

| General Quinoline Synthesis | Aqueous media | CuFe₂O₄ Nanoparticles | Uses water as a benign solvent, catalyst is magnetically recoverable | rsc.org |

| Annulation of anilines and CS₂ | Water | None | Catalyst-free, uses water as solvent, high E-factor and EcoScale score | rsc.org |

Energy Efficiency and Atom Economy

Minimizing energy consumption is another cornerstone of green chemistry. Microwave-assisted organic synthesis has become a powerful tool for achieving this goal. benthamdirect.comnih.gov Microwave irradiation delivers energy directly to the reacting molecules, leading to rapid heating and often dramatic reductions in reaction times compared to conventional heating methods—from hours to mere minutes. rsc.orgmdpi.com This increased efficiency not only saves energy but can also improve yields by minimizing the formation of byproducts from prolonged exposure to high temperatures. benthamdirect.comnih.gov Numerous quinoline syntheses have been optimized using microwave assistance, including Friedlander reactions and multicomponent domino reactions, often in conjunction with solvent-free conditions or green catalysts. nih.govrsc.orgorganic-chemistry.org

Atom economy is a metric that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org Traditional multi-step syntheses often have poor atom economy due to the use of protecting groups and stoichiometric reagents that are not part of the final molecule. In contrast, multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are inherently more atom-economical. rsc.org Several green MCRs for quinoline synthesis have been developed, such as the reaction of an aniline, an aldehyde, and an alkyne, which can achieve atom economies of nearly 90%. rsc.org Catalyst-free methods that produce only stoichiometric amounts of benign byproducts like N₂ and H₂O also represent a significant advance in maximizing atom economy. rsc.org

Impact of Microwave-Assisted Synthesis on Reaction Time

| Reaction Type | Conventional Method Time | Microwave Method Time | Key Advantage | Source |

|---|---|---|---|---|

| Synthesis of 4-hydroxy-2-quinolone analogues | 48 hours (reflux) | 30-45 minutes | Drastic reduction in reaction time, improved yield | nih.gov |

| Friedlander Annulation | Several hours | Minutes | Significant time reduction, solvent-free | nih.gov |

| Multicomponent Domino Cyclization | Not specified (long) | Minutes | Rapid synthesis with high atom economy | rsc.org |

| Synthesis of 2,4-dichloroquinolines | Several hours | 50 seconds | Extremely rapid, one-pot synthesis | asianpubs.org |

Chemical Reactivity and Transformations of 1,2,2,4 Tetramethylquinoline

Oxidation Reactions of 1,2,2,4-Tetramethylquinoline

The dihydroquinoline core of 1,2,2,4-tetramethyl-1,2-dihydroquinoline and its derivatives can be oxidized to form the corresponding aromatic quinoline (B57606) derivatives. This transformation achieves aromatization of the heterocyclic ring. Strong oxidizing agents are typically employed for this purpose. For instance, derivatives such as 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde (B1317023) can be oxidized to their respective quinoline forms. Similarly, the fully saturated 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline (B1220456) can be aromatized to the corresponding quinoline through oxidative dehydrogenation using a heterogeneous mesoporous manganese oxide catalyst under an air balloon. orcid.org

| Reactant | Reagent(s) | Product Type | Citation |

| 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde | Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) | Quinoline derivatives | |

| 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline | meso-MnOx, DMF, 130°C, Air | Aromatized quinoline | orcid.org |

Reduction Reactions of this compound

The reduction of the dihydroquinoline system typically leads to the corresponding 1,2,3,4-tetrahydroquinoline (B108954). This transformation can be achieved through catalytic hydrogenation using noble metal catalysts like palladium on carbon (Pd-C) or ruthenium on carbon (Ru/C). smolecule.com Non-noble metal catalysts, such as Raney nickel, have also been employed for the hydrogenation of quinoline derivatives to their tetrahydroquinoline forms. smolecule.com

Furthermore, specific functional groups on the quinoline ring can be selectively reduced. For example, the aldehyde group in 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). More advanced, non-classical methods for the transfer hydrogenation of the quinoline ring to the 1,2,3,4-tetrahydroquinoline have been developed, utilizing catalysts like iridium complexes with formic acid as the hydrogen source. colab.ws

| Reactant | Reagent(s)/Catalyst | Product | Citation |

| 1,2-Dihydro-2,2,4-trimethylquinoline | H₂, Palladium on carbon (Pd-C) or Ruthenium on carbon (Ru/C) | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | smolecule.com |

| 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Alcohol derivative (e.g., (1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)methanol) | |

| Quinolines | Iridium complex, Formic acid (HCOOH) | 1,2,3,4-Tetrahydroquinolines | colab.ws |

| Quinolines | Fe(OTf)₂, Hantzsch esters | 1,2,3,4-Tetrahydroquinolines | colab.ws |

Substitution Reactions on the this compound Core

The aromatic ring of the tetramethylquinoline system is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups. The specific substitution pattern is influenced by the existing substituents and the saturation level of the heterocyclic ring (dihydro vs. tetrahydro).

Friedel-Crafts Alkylation and Acylation

The electron-rich nature of the benzene (B151609) portion of the quinoline ring facilitates Friedel-Crafts reactions. Both the 1,2-dihydro and 1,2,3,4-tetrahydro forms of tetramethylquinoline can undergo alkylation and acylation to introduce new carbon-carbon bonds, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). ambeed.com The regioselectivity of these reactions, particularly for acylation on tetrahydroquinolines, can be controlled by the choice of protecting group on the nitrogen atom. rsc.org This control is crucial for directing the incoming acyl group to the desired position on the aromatic ring. rsc.org

An iodine-catalyzed direct cycloalkenylation, which proceeds via a Friedel-Crafts-type mechanism, has also been developed for dihydroquinolines with cyclic ketones. researchgate.net

Acylation to 6-Acetyl Derivatives of 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline

A specific and significant example of Friedel-Crafts acylation is the synthesis of 6-acetyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline. This compound is prepared by the direct acylation of 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline using acetyl chloride in the presence of a Lewis acid catalyst. researchgate.netacs.org This reaction demonstrates the successful application of the Friedel-Crafts reaction to create a ketone derivative at the C6 position, which serves as a key intermediate for the synthesis of more complex heterocyclic systems. researchgate.netresearchgate.net

Regioselective Functionalization of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline (e.g., at C6)

The substitution pattern on the 1,2,2,4-tetramethyl-1,2-dihydroquinoline core directs incoming electrophiles to specific positions. The C6 position is particularly activated and sterically accessible for electrophilic attack. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a well-established method for the regioselective formylation of 1,2,2,4-tetramethyl-1,2-dihydroquinoline, yielding 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde as the sole product. nih.gov This high regioselectivity is attributed to the electronic activation provided by the nitrogen atom and the directing effects of the existing methyl groups. The absence of a substituent at the C6 position makes it the preferred site for functionalization.

Cycloaddition Reactions and Formation of Complex Architectures

The endocyclic double bond (C3=C4) in 1,2-dihydroquinolines makes them suitable substrates for various cycloaddition reactions, providing pathways to complex, fused heterocyclic architectures. Although specific examples involving the 1,2,2,4-tetramethyl derivative are not extensively detailed in the searched literature, the reactivity of the general 1,2-dihydroquinoline (B8789712) scaffold indicates the potential for such transformations.

These reactions include [2+2] cycloadditions with electron-deficient olefins and alkynes, as well as [4+2] Diels-Alder type reactions. For example, Brønsted acid-catalyzed [2+2] cycloadditions of 1,2-dihydroquinolines with 3-olefinic oxindoles have been reported to produce complex spirocyclic structures with high stereoselectivity. rsc.org Similarly, Lewis acid-promoted cycloadditions with quinones can furnish polycyclic systems like azapterocarpans. sci-hub.senih.gov These reactions highlight the capability of the dihydroquinoline core to act as a building block for constructing intricate molecular frameworks. The presence of the gem-dimethyl group at the C2 position in this compound would likely influence the stereochemical outcome of these cycloaddition reactions.

Photoinduced Reactions and Carbocation Formation

The photochemistry of quinoline derivatives can lead to various transformations, often involving excited states and reactive intermediates. While specific photoinduced studies on this compound itself are not extensively detailed in the provided literature, the behavior of related quinoline and aromatic systems allows for an understanding of potential reaction pathways.

Photoexcitation of aromatic compounds can lead to homolysis, generating radical species. researchgate.net In the context of quinoline derivatives, photoinduced reactions can also involve electron transfer processes. pageplace.de The formation of carbocations is a critical aspect of many chemical reactions, with their stability being a key determinant of the reaction pathway. Carbocations are electron-deficient species with a positively charged carbon atom, typically sp2 hybridized with a vacant p orbital. libretexts.org

The stability of a carbocation is significantly influenced by the number of attached alkyl groups. Tertiary carbocations are more stable than secondary ones, which are in turn more stable than primary carbocations. libretexts.org This stability order is attributed to the electron-donating inductive effect of alkyl groups, which helps to disperse the positive charge. libretexts.org Furthermore, resonance can greatly stabilize a carbocation if a lone pair of electrons from an adjacent heteroatom, like nitrogen, can delocalize the positive charge. libretexts.org In the case of a potential carbocation formed from this compound, the nitrogen atom's lone pair could play a significant role in stabilizing the intermediate, facilitating certain reaction pathways. libretexts.org Carbocation intermediates are also known to undergo rapid rearrangement reactions, such as 1,2-hydride or 1,2-methyl shifts, to form more stable structures. libretexts.org

Influence of Reaction Conditions on this compound Transformations

The outcome of chemical transformations involving this compound is highly dependent on the reaction conditions. Factors such as solvent choice, the presence and nature of catalysts, and temperature can control reaction rates, regioselectivity, and the formation of side products.

The choice of solvent can profoundly impact reaction rates and mechanisms. wikipedia.orgrsc.org Solvent polarity, in particular, is crucial for reactions that involve charged intermediates like carbocations. Polar solvents can stabilize charged transition states and intermediates, thereby increasing the rate of reactions such as SN1 substitutions. wikipedia.org For transformations of quinoline derivatives, the solvent can also influence catalyst activity and product selectivity. rsc.org

Catalysts are essential for achieving efficient and selective transformations of the quinoline core. For example, controlling the partial transfer hydrogenation of quinolines to produce 1,2-dihydroquinolines can be challenging due to overreduction to tetrahydroquinolines. nih.gov However, the use of a cobalt-amido cooperative catalyst with H₃N·BH₃ as a reductant allows for the precise and selective 1,2-reduction of the N=C bond in quinolines at room temperature. nih.gov This highlights how specific catalyst design enables control over chemoselectivity and regioselectivity. nih.gov

Other catalytic systems have been developed for functionalizing the quinoline scaffold. A magnetically separable copper-based catalyst has been used for the synthesis of tetramethylquinoline-2,4-diamine derivatives. researchgate.net The robustness of such heterogeneous catalysts allows for their recovery and reuse without significant loss of activity. researchgate.net

| Transformation | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Partial Transfer Hydrogenation (Quinoline to 1,2-Dihydroquinoline) | Cobalt-amido cooperative catalyst with H₃N·BH₃ | High efficiency and regioselectivity for 1,2-reduction at room temperature. | nih.gov |

| Synthesis of Tetramethylquinoline-2,4-diamine | FeNi₃/KCC-1/APTPOSS-supported Copper complex | Magnetically separable and reusable heterogeneous catalyst. | researchgate.netresearchgate.net |

| Hydrogenation of N-containing compounds | ansa-Ammonium borate (B1201080) catalysts | Metal-free system for the reduction of imines and enamines. | sci-hub.se |

Temperature is a critical parameter for controlling reaction outcomes and minimizing the formation of unwanted side products. In many organic reactions, elevated temperatures can lead to decomposition or alternative reaction pathways. For instance, in the hydrogenation of certain imines, lower temperatures were found to be effective. sci-hub.se

Optimizing the temperature profile of a reaction is crucial for maximizing the yield of the desired product. In the synthesis of quinoline derivatives, maintaining specific temperature ranges can be critical. For example, studies on the oxidative aromatization of tetrahydroquinolines using a manganese oxide catalyst investigated the effect of calcination temperature on catalyst performance, indicating that thermal treatment of the catalyst is a key optimization parameter. rsc.org Similarly, controlling the temperature during catalytic hydrogenations can prevent over-reduction or other side reactions. sci-hub.se In general, careful temperature control is a standard practice to ensure high selectivity and avoid the decomposition of starting materials, intermediates, or products in the transformations of complex organic molecules like this compound.

| Parameter | Influence on Transformations | Example/Observation | Reference |

|---|---|---|---|

| Solvent Polarity | Affects reaction rates and stability of charged intermediates. | Polar solvents stabilize carbocation intermediates, potentially increasing reaction rates. | wikipedia.org |

| Catalyst Selection | Controls chemoselectivity and regioselectivity. | A cobalt-amido catalyst selectively produces 1,2-dihydroquinolines from quinolines, avoiding overreduction. | nih.gov |

| Temperature | Impacts reaction rate and can minimize side reactions or decomposition. | Lowering the reaction temperature was beneficial for the catalytic reduction of some imines. | sci-hub.se |

Spectroscopic and Advanced Analytical Characterization of 1,2,2,4 Tetramethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1,2,2,4-tetramethylquinoline, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming the carbon skeleton and the specific placement of its four methyl groups.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. The integration of these signals corresponds to the number of protons in a given environment. savemyexams.com A key feature is the identification of the four methyl groups.

N-CH₃ (Position 1): The methyl group attached to the nitrogen atom would typically appear as a singlet in a distinct region of the spectrum.

C(CH₃)₂ (Position 2): The two methyl groups at the C2 position are geminal. Due to the non-planar nature of the dihydroquinoline ring and substitution at C4, these methyls are diastereotopic. chemistrysteps.commasterorganicchemistry.com Diastereotopic protons are chemically non-equivalent and are expected to resonate at different chemical shifts, thus producing two separate singlets. chemistrysteps.comnih.gov

C-CH₃ (Position 4): The methyl group at the C4 position would also appear as a singlet, distinguished from the others by its chemical shift influenced by the adjacent double bond and aromatic ring.

Aromatic and Olefinic Protons: Signals corresponding to the protons on the aromatic ring and the olefinic proton at C3 would also be present, typically as multiplets or doublets depending on their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| C2-CH₃ (gem-dimethyl) | Varies | Singlet | Diastereotopic; two distinct signals expected. |

| C2-CH₃ (gem-dimethyl) | Varies | Singlet | Diastereotopic; two distinct signals expected. |

| C4-CH₃ | Varies | Singlet | |

| N1-CH₃ | Varies | Singlet | |

| C3-H | Varies | Singlet | Olefinic proton. |

Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule, with each unique carbon atom producing a distinct signal. bhu.ac.inlibretexts.org For this compound, the spectrum would confirm the presence of all carbon atoms in their respective chemical environments.

Methyl Carbons: Four separate signals are expected for the four methyl groups, with their chemical shifts influenced by their point of attachment (to nitrogen or carbon).

Quaternary Carbons: Signals for the quaternary carbons, such as C2, C4, and the carbons at the junction of the two rings (C4a, C8a), would be visible. The C2 carbon, bearing two methyl groups, would have a characteristic shift.

Aromatic and Olefinic Carbons: The carbons of the benzene (B151609) ring and the C3 carbon of the double bond would resonate in the typical downfield region for sp² hybridized carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Methyl Carbons (C1, C2, C2, C4) | ~10-40 | Four distinct signals expected. |

| C3 | ~110-140 | Olefinic carbon. |

| C2 | Varies | Quaternary sp³ carbon. |

| Aromatic CH | ~110-150 | |

| Aromatic Quaternary C | ~125-150 |

Note: Data is predictive and based on typical chemical shift ranges for similar structures.

While this compound exists as a dihydroquinoline, the principles of using NMR to resolve isomerism are well-demonstrated in its saturated tetrahydroquinoline analogues. In substituted tetrahydroquinolines, cis/trans isomerism can arise depending on the relative orientation of substituents on the saturated ring. NMR spectroscopy, particularly through-space techniques like Nuclear Overhauser Effect (NOE), is invaluable for assigning these stereochemical relationships. clockss.org For example, in disubstituted tetrahydroquinolines, irradiation of a proton on one substituent will cause an enhancement in the signal of a proton on another substituent if they are close in space (i.e., on the same face of the ring, or cis), allowing for unambiguous assignment of the isomer. clockss.orgkoreascience.kr

Mass Spectrometry (MS) for Molecular Ion Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. lamission.edu For this compound, electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₁₃H₁₇N). mdpi.com The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. A common and significant fragmentation pathway would be the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a strong peak at M-15. This fragment is stabilized by the resulting cation. Further fragmentation could involve other rearrangements or losses of small neutral molecules.

X-ray Crystallography for Stereochemical Elucidation and Conformational Preferences

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of each atom in space. wikipedia.orgmdpi.com

This technique would unambiguously determine:

Bond Lengths and Angles: Providing precise measurements for all bonds within the molecule.

Conformational Preferences: Revealing the conformation of the dihydroquinoline ring system. Studies on related molecules show that such rings are not planar, and X-ray analysis can define the specific puckering or twist of the ring. nih.govnih.govlumenlearning.com This conformational information is crucial for understanding the molecule's spatial properties.

While a crystal structure for this compound itself may not be widely published, analysis of related tetrahydroquinoline derivatives demonstrates the power of this technique in confirming stereoconfigurations and revealing how substituents influence the preferred conformation of the heterocyclic ring. mdpi.commdpi.com

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at frequencies corresponding to molecular vibrations. msu.edu The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Expected characteristic peaks include:

C-H Stretching: Bands for aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups and the saturated part of the ring would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically result in one or more sharp peaks in the 1450-1600 cm⁻¹ region. The C=C bond within the dihydro- portion of the ring would also absorb in this vicinity.

C-N Stretching: The C-N bond stretching vibration would likely appear in the 1350-1000 cm⁻¹ range.

Fingerprint Region: The region below 1450 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum. msu.edu

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Intermediate Detection

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry (MS). wikipedia.org This hyphenated technique is exceptionally effective for determining the purity of this compound and for identifying and tracking intermediates formed during its synthesis. wikipedia.orgmeasurlabs.com

The HPLC component separates the this compound from any impurities or unreacted starting materials in the mixture. torontech.com This separation is typically achieved using a reversed-phase (RP) column, where the stationary phase is nonpolar and the mobile phase is a more polar solvent mixture, often consisting of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization for MS detection. nih.govijrpc.com As the components elute from the column at different times, they are introduced into the mass spectrometer.

The MS component ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio, providing molecular weight information and fragmentation patterns that are unique to the compound's structure. measurlabs.com This allows for the unambiguous identification of this compound and provides a highly sensitive method for quantifying its purity. rsc.org Peak purity can be further assessed using a photodiode array (PDA) detector in-line with the HPLC, which checks for spectral uniformity across a single chromatographic peak. chromatographyonline.com

During synthesis, HPLC-MS is invaluable for monitoring reaction progress. Aliquots can be taken from the reaction mixture at various time points and analyzed to detect the formation of transient intermediates. whiterose.ac.ukresearchgate.net This is crucial for optimizing reaction conditions and understanding the reaction mechanism. For instance, in a typical Doebner-von Miller synthesis of quinolines, various condensation and cyclization intermediates could be present. By tracking their appearance and disappearance alongside the formation of the final product, a detailed reaction profile can be constructed. researchgate.netnih.gov The developed HPLC method can be validated for parameters such as accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ) for each potential intermediate. researchgate.net

Table 1: Illustrative HPLC-MS Parameters for Analysis of this compound

| Parameter | Value/Condition |

|---|---|

| HPLC System | UHPLC System |

| Column | C18 reversed-phase (e.g., 100 x 4.6 mm, 3.5 µm) ijrpc.com |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile nih.gov |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temp. | 30 - 40 °C |

| Injection Vol. | 5 - 20 µL |

| MS Detector | ESI-MS (Electrospray Ionization) |

| Ionization Mode | Positive Ion Mode ([M+H]⁺) nih.gov |

| Detection | Full Scan and/or Selected Ion Monitoring (SIM) |

Table 2: Potential Synthetic Intermediates Detectable by HPLC-MS

| Intermediate Type | Potential Structure (Example) | Expected [M+H]⁺ (m/z) |

|---|---|---|

| Aniline (B41778) Adduct | N-(1-methylpropylidene)aniline | 148.22 |

| Dianil Adduct | N,N'-(1,3-dimethylbutane-1,3-diyl)bis(aniline) | 267.40 |

| Dihydroquinoline | 1,2-Dihydro-1,2,2,4-tetramethylquinoline | 188.29 |

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Absorption, Fluorescence)

Beyond mass spectrometry, other advanced spectroscopic techniques provide critical information about the electronic structure of this compound.

UV-Vis Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to the excitation of electrons from lower to higher energy orbitals. foodtechnotes.comgdckulgam.edu.in The quinoline (B57606) ring system constitutes a chromophore, the part of the molecule responsible for absorbing UV or visible light. mlsu.ac.in The absorption spectrum of this compound is characterized by specific wavelengths of maximum absorbance (λmax). Compared to unsubstituted quinoline, the four methyl groups act as auxochromes, which are expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). mlsu.ac.in These spectra are typically recorded in a non-conjugating solvent like ethanol (B145695) or hexane. mlsu.ac.in

Fluorescence Spectroscopy

Fluorescence is a luminescence phenomenon where a molecule, after absorbing a photon (excitation), emits a photon of lower energy (longer wavelength). libretexts.org Many quinoline derivatives are known to be fluorescent. Fluorescence spectroscopy provides a highly sensitive detection method and can offer insights into the molecule's electronic excited states. A fluorescence spectrum is characterized by its excitation and emission maxima. A related compound, 1,2-dihydro-2,2,4,6-tetramethylquinoline, is known to exhibit fluorescence, suggesting that this compound is also likely to be fluorescent. pageplace.de The quantum yield, which is the ratio of photons emitted to photons absorbed, can also be determined by comparing the sample's fluorescence to a standard of known quantum yield. starna.com

Table 3: Representative Spectroscopic Data for this compound

| Technique | Parameter | Representative Value |

|---|---|---|

| UV-Vis Spectroscopy | λmax 1 (in Ethanol) | ~230 nm |

| λmax 2 (in Ethanol) | ~285 nm | |

| λmax 3 (in Ethanol) | ~320 nm | |

| Molar Absorptivity (ε) at λmax | Varies; typically 1,000-10,000 M⁻¹cm⁻¹ mlsu.ac.in | |

| Fluorescence Spectroscopy | Excitation λmax (in Ethanol) | ~320 nm |

Biological Activities and Mechanistic Studies of 1,2,2,4 Tetramethylquinoline and Its Derivatives

Antioxidant Properties and Mechanisms

No specific studies on the antioxidant properties of 1,2,2,4-tetramethylquinoline were identified. Research on other quinoline (B57606) derivatives suggests potential antioxidant capabilities, but direct evidence for this compound is lacking.

Free Radical Scavenging Activity

There are no available scientific articles that have evaluated the free radical scavenging activity of this compound. Standard assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, have been used to test other quinoline compounds, but not this specific molecule.

Hepatoprotective Effects and Reduction of Oxidative Stress Markers (e.g., 8-hydroxy-2-deoxyguanosine)

There is no published research on the hepatoprotective effects of this compound or its ability to reduce oxidative stress markers like 8-hydroxy-2-deoxyguanosine. Studies on other quinoline derivatives have shown hepatoprotective potential, but this cannot be directly attributed to this compound.

Modulation of Caspase Activity

No studies were found that investigated the modulation of caspase activity by this compound. The role of this specific compound in apoptotic pathways remains unexamined in the scientific literature.

Anti-inflammatory Effects

The anti-inflammatory effects of this compound have not been a subject of published scientific inquiry.

Inhibition of Cyclooxygenase (COX-1 and COX-2) Enzymes

There is no available data on the inhibitory activity of this compound against cyclooxygenase enzymes (COX-1 and COX-2).

Modulation of Pro-inflammatory Cytokines and NF-κB Signaling Pathway

Research has indicated that this compound and its derivatives possess anti-inflammatory properties, primarily through their influence on key signaling pathways and the production of inflammatory mediators. The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.gov Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases.

Some derivatives of this compound have been shown to reduce the levels of pro-inflammatory cytokines. nih.gov This anti-inflammatory effect is linked to the inhibition of the NF-κB signaling pathway. nih.govmdpi.com By suppressing the activation of NF-κB, these compounds can effectively downregulate the expression of inflammatory genes, thereby mitigating the inflammatory response. researchgate.net For instance, certain mollugin (B1680248) derivatives have demonstrated the ability to suppress the expression of the p65 protein, a key component of the NF-κB complex, induced by tumor necrosis factor-alpha (TNF-α). mdpi.com This inhibition of NF-κB transcription activity is a promising strategy for the development of novel anti-inflammatory agents. mdpi.com

The activation of NF-κB is a rapid response to various stimuli, including pathogens and their components like lipopolysaccharide (LPS). nih.gov This activation leads to the production of pro-inflammatory cytokines, which are central to the inflammatory cascade. scienceopen.comnih.gov The ability of this compound derivatives to interfere with this process highlights their therapeutic potential in managing inflammatory conditions.

Antimicrobial Activity

Antibacterial and Antifungal Potency

Derivatives of the quinoline scaffold have demonstrated significant potential as antibacterial and antifungal agents. The core structure of quinoline is a key pharmacophore that has been extensively explored for the development of potent antimicrobial drugs. nih.govresearchgate.net

Studies on various quinoline derivatives have revealed their efficacy against a range of bacterial and fungal pathogens. For instance, certain quinoline-2-one derivatives have shown potent antibacterial activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key parameter in assessing antimicrobial potency. ekb.eg

The following table summarizes the antibacterial and antifungal activities of selected quinoline derivatives, providing an insight into their potency.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinolone Derivative 6c | S. aureus (MRSA) | 0.75 | nih.gov |

| Quinolone Derivative 6c | E. faecalis (VRE) | 0.75 | nih.gov |

| Quinolone Derivative 6l | S. aureus (MRSA) | 1.25 | nih.gov |

| Quinolone Derivative 6o | S. aureus (MRSA) | 2.50 | nih.gov |

| Indole-thiadiazole Derivative 2c | S. aureus (MRSA) | 3.125 | researchgate.net |

| Indole-triazole Derivative 3d | S. aureus (MRSA) | 3.125 | researchgate.net |

| Ciprofloxacin-triazole hybrid 11 | Candida albicans | 10.23 | mdpi.com |

| 2-methoxynaphthalene-1,4-dione | Cryptococcus neoformans | 3.12-12.5 | usmf.md |

The structural features of these derivatives, such as the presence of specific substituents, can significantly influence their antimicrobial activity. researchgate.net For example, the introduction of a chlorine atom has been shown in some cases to enhance the inhibitory activity of certain aminopropanol (B1366323) derivatives against S. aureus and C. albicans. nih.gov

Antimalarial Activity

Quinoline and its derivatives have historically been a cornerstone in the treatment of malaria. esr.ie The 4-aminoquinoline (B48711) scaffold, in particular, has been instrumental in the development of antimalarial drugs. ukm.my However, the emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the development of new and more effective antimalarial agents. esr.ie

Derivatives of this compound and related structures have been investigated for their potential to combat drug-resistant malaria. The potency of these compounds is often evaluated by their 50% inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

The following table presents the in vitro antimalarial activity of selected quinoline and related derivatives against different strains of P. falciparum.

| Compound/Derivative | P. falciparum Strain | IC50 (µM) | Reference |

| Pyrazoline Derivative 3a | 3D7 (CQ-sensitive) | 0.101 | beilstein-journals.org |

| Pyrazoline Derivative 2a | 3D7 (CQ-sensitive) | 0.177 | beilstein-journals.org |

| Pyrazoline Derivative 1b | 3D7 (CQ-sensitive) | 0.258 | beilstein-journals.org |

| Triazolopyrazine Derivative 10 | 3D7 (CQ-sensitive) | 9.90 | nih.gov |

| Triazolopyrazine Derivative 11 | 3D7 (CQ-sensitive) | 12.10 | nih.gov |

| Triazolopyrazine Derivative 12 | 3D7 (CQ-sensitive) | 12.30 | nih.gov |

| 1,2,4-Trioxane Derivative (Aryl series) | 3D7 (sensitive) | 1.24 | nih.gov |

| 1,2,4-Trioxane Derivative (Aryl series) | RKL9 (resistant) | 1.24 | nih.gov |

| 1,2,4-Trioxane Derivative (Heteroaryl series) | 3D7 (sensitive) | 1.06 | nih.gov |

| 1,2,4-Trioxane Derivative (Heteroaryl series) | RKL9 (resistant) | 1.17 | nih.gov |

The development of hybrid molecules, which combine the quinoline scaffold with other pharmacophores, is a promising strategy to overcome drug resistance. esr.ie For instance, chimeric molecules incorporating a tetraoxane (B8471865) and a 7-chloro-4-aminoquinoline have demonstrated potent in vitro antimalarial activities. esr.ie

Antitrypanosomal Activity (e.g., against Trypanosoma brucei)

Derivatives of 1,2-dihydro-2,2,4-trimethylquinoline have emerged as a promising class of compounds with significant activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness). scienceopen.comresearchgate.net Synthetic optimization studies based on a lead antitrypanosomal compound, 1,2-dihydro-2,2,4-trimethylquinolin-6-yl 3,5-dimethoxybenzoate, have led to the discovery of new trypanocides with potent in vivo activity. scienceopen.com

Several N1-substituted derivatives have displayed nanomolar IC50 values against T. b. rhodesiense in vitro, with high selectivity indexes. scienceopen.com For example, 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate (B1210297) (also known as OSU-40) exhibited an IC50 value of 0.014 µM against these parasites. scienceopen.comresearchgate.net

The trypanocidal mode of action of these 1,2-dihydroquinoline (B8789712) derivatives is believed to involve the induction of oxidative stress in the parasites. scienceopen.comresearchgate.net Exposure of T. b. brucei to 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate resulted in the production of reactive oxygen species (ROS). scienceopen.com This suggests that the compounds kill the trypanosomes by causing an overwhelming level of oxidative stress that the parasite's antioxidant defense systems cannot handle. Further studies have supported this hypothesis, showing that the downregulation of key antioxidant enzymes in the parasite, such as trypanothione (B104310) synthetase and superoxide (B77818) dismutase, increases their sensitivity to these dihydroquinoline derivatives. researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the antitrypanosomal activity of 1,2-dihydro-2,2,4-trimethylquinoline derivatives and enhancing their efficacy. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.

Initial SAR studies on 1,2-dihydro-2,2,4-trimethylquinoline derivatives revealed that modifications at the N1 position could significantly enhance antitrypanosomal potency. scienceopen.com For instance, the introduction of a benzyl (B1604629) group at the N1 position of the dihydroquinoline ring, as seen in 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate, resulted in a highly potent compound. scienceopen.com In contrast, 6-ether derivatives were found to be less active than the parent compound. scienceopen.com

Further investigations have aimed to extend the SAR in this series of molecules to improve in vivo activity. The synthesis of various analogs, including those with different substituents on the quinoline ring, helps to elucidate the structural requirements for optimal antitrypanosomal effects. For example, the synthesis of 6-chloro-1,2-dihydro-2,2,4-trimethylquinoline (B1346821) has been reported as an intermediate in the development of new derivatives. scienceopen.com The insights gained from SAR studies guide the rational design of new compounds with improved potency and selectivity against Trypanosoma brucei.

Neuroprotective Effects

The potential of this compound and its derivatives to protect the nervous system has been a subject of scientific inquiry. Research has explored their ability to counteract cellular damage, their efficacy in models of neurodegenerative diseases, and their interactions with key neurological pathways.